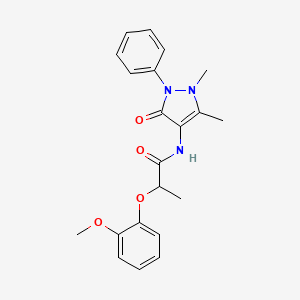

![molecular formula C14H8FN3 B3967432 9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)

9-fluoro-6H-indolo[2,3-b]quinoxaline

Vue d'ensemble

Description

9-fluoro-6H-indolo[2,3-b]quinoxaline is a novel compound that has been synthesized and studied as an antitumor agent . The compound features positive charges both at the 11-N position of the aromatic scaffold and the side-chain alkylamino group .

Synthesis Analysis

The synthesis of this compound involves the incorporation of fluorine, alkyl amino side chains, and the introduction of a positive charge at the 11-N position of the aromatic scaffold . These modifications have been shown to be responsible for the compound’s antitumor activity and improved DNA binding ability .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of positive charges both at the 11-N position of the aromatic scaffold and the side-chain alkylamino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the incorporation of fluorine and alkyl amino side chains, and the introduction of a positive charge at the 11-N position of the aromatic scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its ability to intercalate into DNA, which disrupts the processes that are vital for DNA replication .Applications De Recherche Scientifique

Antitumor Agent Synthesis and DNA Binding

9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated as antitumor agents. These compounds exhibit antitumor activity, and their DNA binding properties have been characterized through various spectroscopy methods. The introduction of fluorine and alkyl amino side chains, along with a positive charge at the 11-N position of the aromatic scaffold, enhances their DNA binding ability and antitumor activity (Gu et al., 2017).

Optical and Electrochemical Properties in Triarylamines

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and characterized for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds, containing various aromatic units, exhibit green or yellow emission, influenced by the peripheral amines. The thermal stability and glass transition temperatures of these compounds are notable due to the presence of the 6H-indolo[2,3-b]quinoxaline segment (Thomas & Tyagi, 2010).

DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxaline shows significant pharmacological activities, primarily due to its DNA intercalation mechanism. The thermal stability of the intercalated complex is crucial in understanding its anticancer and antiviral activities. The orientation of side chains towards DNA's minor groove plays a key role in its pharmacological effect (Moorthy et al., 2013).

Antiviral Activity and Interferon Induction

6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized and screened for their cytotoxicity, antiviral activity, and interferon-inducing ability. Some derivatives have shown potential as low toxic interferon inducers and antivirals (Shibinskaya et al., 2010).

Synthesis and QSAR Study for Anticancer Application

A study focused on synthesizing 6H-indolo[2,3-b]quinoxaline derivatives, acting as DNA intercalators, and evaluating their cytotoxic activity against human leukemia cell lines. A QSAR model suggests that incorporating cyclic substituents or primary carbon atoms can increase cytotoxic potency (Moorthy et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

9-fluoro-6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMQJOJKQZONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)

![ethyl [(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3967357.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B3967366.png)

![4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine](/img/structure/B3967371.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3967377.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide](/img/structure/B3967382.png)

![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)

![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)

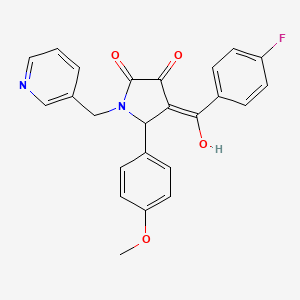

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)

![1-[1-(3-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967439.png)

![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)